molecular formula C20H20N2O4 B589099 N-Feruloyl Serotonin-d3 CAS No. 1795138-29-2

N-Feruloyl Serotonin-d3

Cat. No.: B589099
CAS No.: 1795138-29-2
M. Wt: 355.408
InChI Key: WGHKJYWENWLOMY-RQTUGABZSA-N
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Description

N-Feruloyl Serotonin-d3 is a derivative of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions. This compound is characterized by the presence of a feruloyl group attached to the serotonin molecule, which enhances its antioxidant properties. This compound is often studied for its potential neuroprotective effects and its ability to attenuate oxidative stress and apoptosis in neuronal cells .

Mechanism of Action

Target of Action

N-Feruloyl Serotonin (FS) primarily targets neuronal cells . It has been found to have a significant impact on human neuroblastoma SH-SY5Y cells . These cells are often used as a model for neuronal function and differentiation, and they play a crucial role in the nervous system .

Mode of Action

FS interacts with its targets primarily through its antioxidant activity . It has been found to exert protective effects on neuronal damage by regulating oxidative stress and apoptosis in human neuroblastoma SH-SY5Y cells . Specifically, FS treatment has been observed to increase the anti-apoptotic factor B-cell lymphoma protein 2 (Bcl-2) and decrease the pro-apoptotic factor Bcl-2-associated X protein .

Biochemical Pathways

The primary biochemical pathway affected by FS is the mitogen-activated protein kinase signaling pathway . This pathway plays a key role in regulating cellular activities such as gene expression, cell division, and apoptosis. FS attenuates neuronal apoptosis stimulated by amyloid-beta (Aβ) through the regulation of this pathway . Moreover, FS treatment has been observed to activate CREB-BDNF signaling in Aβ-induced SH-SY5Y cells .

Result of Action

The primary result of FS’s action is the attenuation of oxidative stress and apoptosis in neuronal cells . This is achieved through the upregulation of anti-apoptotic factors and the downregulation of pro-apoptotic factors . As a result, FS shows potential neuroprotective effects on Aβ-induced neuronal damage .

Future Directions

N-Feruloyl Serotonin shows potential neuroprotective effects on Aβ 25–35-induced neuronal damage by attenuation of oxidative stress and apoptosis . This suggests that N-Feruloyl Serotonin may be considered a promising candidate for the treatment of Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

N-Feruloyl Serotonin-d3 plays a significant role in biochemical reactions, particularly in the context of oxidative stress and apoptosis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase . Additionally, this compound interacts with proteins involved in apoptosis, such as B-cell lymphoma protein 2 (Bcl-2) and Bcl-2-associated X protein (Bax), promoting cell survival and reducing cell death .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In neuronal cells, it has been observed to reduce oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides, which are associated with Alzheimer’s disease . This compound enhances cell viability and decreases the levels of reactive oxygen species (ROS) in treated cells . Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulates gene expression related to cell survival and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to antioxidant enzymes, enhancing their activity and reducing oxidative stress . Additionally, this compound inhibits pro-apoptotic proteins like Bax and activates anti-apoptotic proteins like Bcl-2, thereby promoting cell survival . This compound also modulates the MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its antioxidant and anti-apoptotic effects are sustained over extended periods, indicating its stability and potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and apoptosis . At higher doses, potential toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as tryptophan decarboxylase and tryptamine 5-hydroxylase, which are involved in serotonin biosynthesis . Additionally, it affects the levels of metabolites related to oxidative stress and apoptosis, contributing to its overall biochemical effects . Understanding the metabolic pathways of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is likely transported across cell membranes by serotonin transporters, which facilitate its uptake into cells . Once inside the cells, this compound may interact with binding proteins that influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s activity and function may vary depending on its localization within the cell, highlighting the importance of understanding its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Feruloyl Serotonin-d3 can be synthesized through a series of chemical reactions involving the coupling of ferulic acid with serotonin. The process typically involves the following steps:

    Esterification: Ferulic acid is first esterified with an alcohol to form an ester intermediate.

    Amidation: The ester intermediate is then reacted with serotonin in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

    Deuteration: The final step involves the incorporation of deuterium atoms into the serotonin molecule to obtain the deuterated form, this compound.

Industrial Production Methods

Industrial production of this compound involves the use of high-speed counter-current chromatography (HSCCC) for the separation and purification of the compound from natural sources such as safflower seed meal. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions

N-Feruloyl Serotonin-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the feruloyl group to its corresponding alcohol.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the feruloyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of N-Feruloyl Serotonin-d3 involves the coupling of Feruloyl chloride with Serotonin-d3 in the presence of a coupling agent.", "Starting Materials": [ "Feruloyl chloride", "Serotonin-d3", "Coupling agent (e.g. DCC, DIC, or EDC)", "Solvent (e.g. DMF, DMSO, or THF)", "Base (e.g. triethylamine or pyridine)" ], "Reaction": [ "Dissolve Feruloyl chloride and Serotonin-d3 in a dry solvent under inert atmosphere.", "Add a coupling agent and a base to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS No.

1795138-29-2

Molecular Formula

C20H20N2O4

Molecular Weight

355.408

IUPAC Name

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enamide

InChI

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+/i1D3

InChI Key

WGHKJYWENWLOMY-RQTUGABZSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O

Synonyms

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(methoxy-d3)phenyl]-2-propenamide;  N-Feruloylserotonin-d3;  NSC 369502-d3; 

Origin of Product

United States

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